Comparative Binding Affinity of 4-Cyano-Phenylalanine vs. 11 Other Phenylalanine Analogs in CLRFT Peptide System
In a direct head-to-head comparison of 12 phenylalanine analogs incorporated into the CLRFT peptide sequence and evaluated for binding to CMG2₃₈–₂₁₈ receptor, the 4-cyano-phenylalanine analog exhibited a Kd of 61.4 ± 8.0 µM [1]. This binding affinity is approximately 2-fold weaker than the D-phenylalanine analog (Kd = 31.0 ± 2.9 µM), 4.4-fold weaker than the most potent 4-chloro analog (Kd = 14.0 ± 3.2 µM), but 1.2-fold stronger than the 4-fluoro analog (Kd = 49.9 ± 7.1 µM) and 1.7-fold stronger than the 4-nitro analog (Kd = 36.2 ± 5.5 µM). Notably, the 4-benzoyl analog exhibited no detectable binding, while tyrosine (Kd = 91.9 ± 9.5 µM) and 3-nitro-tyrosine (Kd = 112.0 ± 13.4 µM) showed substantially weaker affinity. The 4-cyano substitution thus occupies an intermediate affinity tier that may be optimal for applications requiring balanced receptor engagement without excessive potency-driven off-target effects.
| Evidence Dimension | Receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 61.4 ± 8.0 µM (4-cyano-phenylalanine analog) |
| Comparator Or Baseline | D-Phe: 31.0 ± 2.9 µM; 4-Cl-Phe: 14.0 ± 3.2 µM; 4-F-Phe: 49.9 ± 7.1 µM; 4-NO₂-Phe: 36.2 ± 5.5 µM; Tyr: 91.9 ± 9.5 µM; 4-Benzoyl-Phe: no binding; 3-NO₂-Tyr: 112.0 ± 13.4 µM; H-Phe: 74.0 ± 10.0 µM; Phe-Gly: 59.6 ± 10.2 µM; 3,5-Br₂-Tyr: 60.0 ± 11.1 µM |
| Quantified Difference | 2.0× weaker than D-Phe; 1.2× stronger than 4-F-Phe; 1.7× stronger than 4-NO₂-Phe; 4.4× weaker than 4-Cl-Phe; no binding for 4-benzoyl analog |
| Conditions | Microscale thermophoresis (MST) assay; CLRFT peptide analogs binding to CMG2₃₈–₂₁₈ receptor; mean ± SEM, n = 3 |
Why This Matters
Quantitative affinity data enables rational selection among phenylalanine analogs for peptide lead optimization, where the 4-cyano substituent offers intermediate potency distinct from stronger (4-Cl) or weaker (Tyr, 3-NO₂-Tyr) alternatives.
- [1] Scientific Reports. (2017). Figure 3: MST analysis of the affinity of CLRFT analogues containing non-natural phenylalanine derivatives. Nature Publishing Group. View Source
